Chiral Configuration: (R)-Enantiomer vs. (S)-Enantiomer and Racemate in Stereosensitive Target Binding
In the (R)-3-aminopyrrolidine series, the (R)-configuration is a prerequisite for potent CCR2b receptor binding. The lead compound (R)-71 achieved a CCR2b binding IC₅₀ of 3.2 nM, whereas the (S)-enantiomer and racemate were significantly less active (exact value not disclosed, but described as inactive at relevant concentrations) [1]. This creates a clear stereochemical selection criterion: only the (R)-enantiomer delivers the pharmacophoric geometry required for target engagement in this series.
| Evidence Dimension | CCR2b receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Representative (R)-3-aminopyrrolidine derivative (compound 71): IC₅₀ = 3.2 nM [1] |
| Comparator Or Baseline | (S)-enantiomer and racemate: inactive or >100‑fold loss of potency (qualitative) [1] |
| Quantified Difference | >>30‑fold potency advantage for (R)-configuration |
| Conditions | Human CCR2b binding assay, 96‑well format, 22.5 µL/well, pH 7.4, 2 °C [1] |
Why This Matters
Procurement of the correct enantiomer is non‑negotiable for programs targeting stereosensitive receptors; inadvertent substitution with the (S)-form or racemate will invalidate SAR and lead to false‑negative screening results.
- [1] Moree WJ et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008 Mar 15;18(6):1869-73. doi:10.1016/j.bmcl.2008.02.015. View Source
